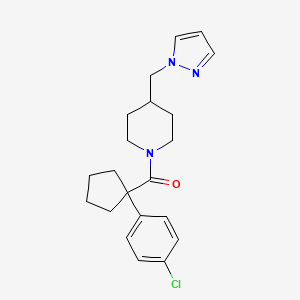

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Description

Properties

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O/c22-19-6-4-18(5-7-19)21(10-1-2-11-21)20(26)24-14-8-17(9-15-24)16-25-13-3-12-23-25/h3-7,12-13,17H,1-2,8-11,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTBXILZZTUXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)CN4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by various studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and cyclization reactions. The starting materials often include piperidine derivatives and pyrazole intermediates, which are combined under controlled conditions to yield the target compound. The general synthetic route can be summarized as follows:

- Preparation of Intermediates : Synthesis of piperidine and pyrazole derivatives.

- Nucleophilic Substitution : Reaction of the prepared intermediates with appropriate electrophiles.

- Cyclization : Formation of the final product through cyclization reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes and neuroprotection. Notably, it has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), which plays a critical role in inflammatory responses .

Pharmacological Applications

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Studies have demonstrated that it can protect dopaminergic neurons from neuroinflammation induced by lipopolysaccharide (LPS) in vitro, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .

- Anti-inflammatory Properties : The compound significantly reduces the production of pro-inflammatory cytokines and nitric oxide in activated microglia, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Activity : Preliminary studies suggest that similar compounds with piperidine and pyrazole moieties exhibit antibacterial properties against various bacterial strains, although specific data for this compound needs further exploration .

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with other piperidine derivatives known for their biological activities. A summary comparison is provided in the table below:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Neuroprotective | |

| Compound B | Antibacterial | |

| Compound C | Anti-inflammatory |

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

- Neuroprotection in Animal Models : In a study involving MPTP-induced neurotoxicity, prophylactic treatment with similar compounds resulted in reduced behavioral deficits and protection against dopaminergic neuron loss .

- Inflammatory Response Modulation : Another study illustrated how compounds with similar structures inhibited NF-κB activation in microglial cells, leading to decreased expression of inflammatory markers .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antitumor Activity : Research indicates that derivatives of piperidine, including this compound, have shown significant antitumor properties. They may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antiviral Properties : The compound has been investigated for its potential as an antiviral agent, particularly against HIV. Studies suggest that piperidine derivatives can act as effective inhibitors of viral replication .

- Neuropharmacological Effects : Piperidine-based compounds have been noted for their effects on the central nervous system (CNS). Depending on dosage, they can function as either depressants or stimulants, which could be beneficial in treating neuropsychological disorders .

- Anti-inflammatory and Analgesic Effects : Some studies have suggested that this compound may exhibit anti-inflammatory properties, making it a candidate for developing analgesic medications .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment Trials : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- HIV Inhibition Studies : Clinical trials have indicated that piperidine derivatives can effectively inhibit HIV replication in cultured cells, paving the way for future antiviral drug development .

- Neuropharmacological Research : Animal model studies have shown promising results regarding the CNS effects of this compound, indicating its potential utility in treating disorders such as anxiety and depression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores or functional groups. Below is a detailed analysis:

Pyrazole-Containing Analogs

Pyrazole rings are common in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability. Key comparisons include:

- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (Compound 1, ): Structural Differences: Replaces the piperidine-cyclopentyl bridge with a simpler ethanone linker. Bioactivity: Demonstrated moderate kinase inhibitory activity in preliminary screens, attributed to the 4-chlorophenyl group’s electron-withdrawing effects enhancing target binding . Pharmacokinetics: The absence of a piperidine ring may reduce solubility compared to the target compound.

Aryl-Cycloalkyl Methanones

The 1-(4-chlorophenyl)cyclopentyl moiety is critical for steric bulk and hydrophobic interactions:

- (4-Methylpiperazin-1-yl)(4-((5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)methanone (Compound w3, ): Structural Differences: Substitutes the cyclopentyl group with a triazole-phenylamine system. Bioactivity: Exhibits nanomolar affinity for serotonin receptors, suggesting the methanone core’s versatility in central nervous system targeting . Metabolic Stability: The triazole ring enhances oxidative stability but may increase polarity, reducing brain penetration compared to the target compound’s cyclopentyl group.

Piperidine-Based Scaffolds

Piperidine derivatives are prevalent in drug design for their conformational flexibility and basicity:

- The target compound’s pyrazole-methyl group on piperidine may reduce first-pass metabolism compared to unsubstituted analogs .

Data Table: Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.